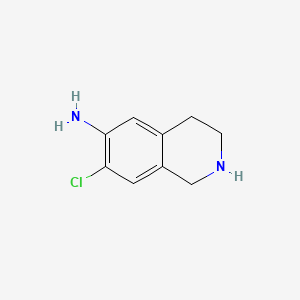

![molecular formula C12H19NO4 B578585 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1211526-53-2](/img/structure/B578585.png)

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

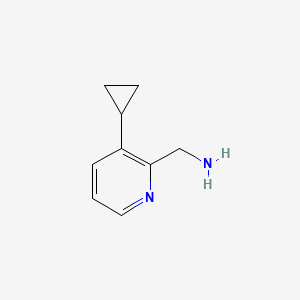

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (2-tBC-2A6C) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as azaspiro compounds, which are characterized by a cyclic structure with a central spiro carbon atom and two other carbon atoms connected to it in a three-membered ring. 2-tBC-2A6C has been studied for its potential to be used as a synthetic reagent, a catalyst, or a building block for other compounds.

Scientific Research Applications

Synthetic Routes and Derivations : Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid. This compound is useful for selective derivation on azetidine and cyclobutane rings, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Amino Acids Synthesis : Radchenko, Grygorenko, and Komarov (2010) performed synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding these novel amino acids to the family of sterically constrained amino acids used in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Enantioselective Preparation : López et al. (2020) described a catalytic and enantioselective preparation of 4-substituted proline scaffolds, including the synthesis of N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the industrial synthesis of antiviral ledipasvir (López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020).

Improved Synthesis of Bicyclic Spiro Compound : Van der Haas et al. (2017) presented an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, a related compound, noting its isolation as a sulfonic acid salt yields a more stable and more soluble product, enabling access to a wider range of reaction conditions (Van der Haas, Dekker, Hassfeld, Hager, Fey, Rubenbauer, & Damen, 2017).

Reagent for Boc Protecting Group : Rao et al. (2017) described a new reagent for the preparation of N-Boc-amino acids, which could be relevant for protecting groups in the synthesis of compounds like 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).

Synthesis of Stereoisomers : Bakonyi et al. (2013) developed a synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening known literature procedures for these unnatural amino acids. This could be relevant for the stereoisomeric control in related compounds (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(tert-Butoxycarbonyl)-2-azaspiro[3This compound is a complex organic molecule, and its specific targets could be numerous depending on the context of its use .

Mode of Action

It’s known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis to protect amines . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .

Biochemical Pathways

The compound’s structure suggests it could be involved in a variety of reactions, particularly those involving the formation or modification of amine-containing compounds .

Pharmacokinetics

The compound’s solubility, stability, and reactivity suggest that it could have significant bioavailability .

Result of Action

Given its structure and reactivity, it’s likely that it could be involved in a variety of biochemical reactions, particularly those involving the modification of amine-containing compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a Boc group in the compound suggests that its reactivity could be significantly affected by pH . Additionally, the compound’s stability and reactivity could also be influenced by temperature and the presence of other reactive species .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)4-8(5-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAAHQWPPBNUQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677369 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | |

CAS RN |

1211526-53-2 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-3-azabicyclo[3.2.1]octane-4-thione](/img/structure/B578507.png)

![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)

![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)

![5-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B578520.png)